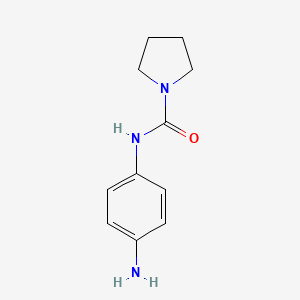![molecular formula C11H13Cl2NO2 B8706328 3-[bis(2-chloroethyl)amino]benzoic acid CAS No. 3085-98-1](/img/structure/B8706328.png)
3-[bis(2-chloroethyl)amino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[bis(2-chloroethyl)amino]benzoic acid: is a chemical compound with the molecular formula C11H13Cl2NO2 and a molecular weight of 262.13 g/mol benzoic acid nitrogen mustard . This compound is characterized by the presence of a benzoic acid moiety substituted with a bis(2-chloroethyl)amino group at the meta position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-[bis(2-chloroethyl)amino]benzoic acid typically involves the reaction of benzoic acid derivatives with bis(2-chloroethyl)amine under specific conditions. One common method involves the use of a solvent such as methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions: 3-[bis(2-chloroethyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the bis(2-chloroethyl)amino group to other functional groups.
Substitution: The chlorine atoms in the bis(2-chloroethyl)amino group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can produce various substituted benzoic acid compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-[bis(2-chloroethyl)amino]benzoic acid is used as a precursor for the synthesis of other complex molecules. It serves as a building block in organic synthesis and can be used to introduce the bis(2-chloroethyl)amino group into other compounds .
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It has been used in studies investigating the mechanisms of cell cycle regulation and apoptosis .
Medicine: this compound has been explored for its potential therapeutic applications, particularly in cancer research. It is investigated for its ability to target and kill cancer cells through its alkylating properties .
Industry: In the industrial sector, this compound is used in the production of various chemical products. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-[bis(2-chloroethyl)amino]benzoic acid involves its ability to act as an alkylating agent. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription. This results in cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapy .
Vergleich Mit ähnlichen Verbindungen
- p-N,N-Bis(2-chloroethyl)aminobenzoic acid
- Benzoic acid,4-[[[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylideneamino]benzoate
- Benzoic acid, m-(bis(2-chloroethyl)amino)-, methyl ester
Uniqueness: 3-[bis(2-chloroethyl)amino]benzoic acid is unique due to its specific substitution pattern and the presence of the bis(2-chloroethyl)amino group at the meta position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
3085-98-1 |
|---|---|
Molekularformel |
C11H13Cl2NO2 |
Molekulargewicht |
262.13 g/mol |
IUPAC-Name |
3-[bis(2-chloroethyl)amino]benzoic acid |
InChI |
InChI=1S/C11H13Cl2NO2/c12-4-6-14(7-5-13)10-3-1-2-9(8-10)11(15)16/h1-3,8H,4-7H2,(H,15,16) |
InChI-Schlüssel |
WVXYNWIVVDXMJC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)N(CCCl)CCCl)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-{2-[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxo-ethylsulfanyl]-benzothiazol-6-yl}-benzamide](/img/structure/B8706319.png)
amine](/img/structure/B8706321.png)
![6-methoxy-1-[(4-methylphenyl)sulfonyl]-2,3-dihydro-4(1H)-quinolinone](/img/structure/B8706345.png)
![Propanamide, N-[5-(1,1-dimethylethyl)-1H-pyrazol-3-yl]-2,2-dimethyl-](/img/structure/B8706352.png)


